[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Description
Properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-12-6-7-13(2)16(8-12)20-17(21)11-23-18(22)10-14-4-3-5-15(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKKRMUVCMESIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Preparation of 2-(3-Fluorophenyl)acetic Acid
The 2-(3-fluorophenyl)acetic acid moiety is synthesized via Friedel-Crafts acylation or carboxylation of 3-fluorotoluene. A scalable approach involves reacting 3-fluorobenzyl chloride with sodium cyanide followed by acidic hydrolysis to yield the carboxylic acid. Alternatively, direct carboxylation using carbon dioxide under palladium catalysis provides a greener route, though yields are moderate (60–65%).
Optimization Note :
Synthesis of 2-(2,5-Dimethylanilino)-2-oxoethanol
This intermediate is prepared through nucleophilic substitution between 2,5-dimethylaniline and ethyl glycolate. Key steps include:
- Activation : Ethyl glycolate is converted to its chloro derivative using thionyl chloride.
- Aminolysis : Reaction with 2,5-dimethylaniline in tetrahydrofuran (THF) at 0–5°C for 4 hours.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the product as a pale-yellow solid (mp 89–91°C).
Critical Parameters :
Esterification Strategies
Coupling the two intermediates is achieved via three primary methods:
Steglich Esterification
Conditions :
- Reagents : 2-(3-Fluorophenyl)acetic acid (1 eq), 2-(2,5-dimethylanilino)-2-oxoethanol (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).
- Solvent : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
- Yield : 85–88% after silica gel purification.
Advantages : Mild conditions preserve stereochemistry.
Transesterification
Catalyst : Potassium carbonate (10 mol%) in refluxing toluene.
Procedure :
- React methyl 2-(3-fluorophenyl)acetate (1 eq) with 2-(2,5-dimethylanilino)-2-oxoethanol (1.5 eq).
- Remove methanol via azeotropic distillation to shift equilibrium.
Yield : 76–80% after vacuum distillation.
Acid-Catalyzed Esterification
Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%) in refluxing toluene.
Procedure :
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Time (h) | Yield (%) | Purity (GC) |
|---|---|---|---|---|---|
| Steglich Esterification | DCC/DMAP | 0°C → RT | 12 | 85–88 | 99.5 |
| Transesterification | K₂CO₃ | 110°C | 8 | 76–80 | 98.7 |
| Acid-Catalyzed | PTSA | 120°C | 6 | 82–84 | 99.2 |
Key Observations :
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Ring Systems and Bioactivity : The thiazolidin-containing analog (1098-38-0) demonstrates how heterocyclic rings can modulate conformational stability, which may influence pharmacokinetics .
- Complexity and Pharmacological Activity : AZD1152, while structurally more elaborate, shares the 3-fluorophenyl and oxoethyl motifs, underscoring the importance of these groups in kinase inhibition .
Biological Activity
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a dimethylanilino group and a fluorophenyl group, which may influence its interactions with biological targets.
The compound is classified as an ester and is synthesized through the esterification of 2-(3-fluorophenyl)acetic acid with 2-(2,5-dimethylanilino)-2-oxoethanol. The reaction typically requires dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets. The fluorophenyl group may engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions could modulate various biological pathways, potentially leading to therapeutic effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. It is essential to evaluate its effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives of similar compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
Case Studies and Research Findings
- Anticancer Activity : A study exploring structurally related compounds found that certain derivatives exhibited significant antiproliferative effects against HeLa cells, indicating potential for further development as anticancer agents .
- Mechanistic Insights : Research on related compounds has revealed that they can inhibit key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase/Akt/mTOR pathway. This suggests that this compound may similarly affect these pathways, warranting further investigation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:
Q & A
Q. What synthetic strategies are recommended for preparing [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound likely involves a multi-step approach, starting with functionalization of the aromatic rings followed by coupling reactions. For example:
- Step 1 : Synthesis of the 3-fluorophenylacetic acid moiety via nucleophilic substitution or Friedel-Crafts acylation (analogous to methods for 2-fluorophenylacetic acid synthesis ).
- Step 2 : Preparation of the 2,5-dimethylanilino fragment through reductive amination or Ullmann coupling.
- Step 3 : Esterification or amide bond formation to link the two fragments, using coupling agents like DCC or EDCl.
Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF or THF), and temperature. Catalytic methods (e.g., Pd for cross-couplings) may improve efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of fluorophenyl (δ ~7.2–7.8 ppm) and dimethylanilino (δ ~2.2–2.5 ppm for CH₃) groups. ¹⁹F NMR can resolve fluorine environments .
- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement. Ensure high-resolution data (d < 1.0 Å) to resolve potential disorder in fluorophenyl or methyl groups .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₁₈H₁₉FNO₃: expected [M+H]⁺ = 316.13).
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and computational modeling for this compound?
- Methodological Answer : Discrepancies often arise from dynamic disorder or incorrect space group assignment.
- Validation Tools : Use PLATON/ADDSYM to check for missed symmetry .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
- Computational Cross-Check : Compare DFT-optimized geometries (e.g., Gaussian09) with crystallographic data. Adjust torsional angles in force fields if deviations exceed 0.1 Å .
Q. What in vitro models are suitable for studying the biological activity of this compound, given its structural similarity to kinase inhibitors?
- Methodological Answer :
- Kinase Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, referencing the fluorophenyl moiety’s role in ATP-binding pocket interactions .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or A549), correlating with cytotoxicity (MTT assay) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess esterase-mediated hydrolysis of the acetate group .
Q. How can computational methods predict the reactivity of the fluorophenyl and dimethylanilino groups in downstream modifications?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The fluorophenyl ring may undergo SNAr reactions at the para position (lower electron density due to F) .
- Molecular Dynamics : Simulate solvation effects on the amide bond’s stability (e.g., explicit water models in GROMACS).
- Docking Studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., quinazoline-based kinases ).
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data between synthetic batches?
- Methodological Answer :
- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted 3-fluorophenylacetic acid ).
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening in the dimethylanilino group .
- Isotopic Labeling : Synthesize ¹³C-labeled batches to confirm assignments via 2D HSQC .
Tables for Comparative Analysis
Table 1 : Synthetic Yield Comparison for Analogous Compounds
| Precursor | Coupling Method | Yield (%) | Reference |
|---|---|---|---|
| 3-Fluorophenylacetic acid | EDCl/HOBt | 78 | |
| 2,5-Dimethylaniline | Ullmann Coupling | 65 |
Table 2 : Key Crystallographic Parameters
| Parameter | Value (Example) | Validation Tool |
|---|---|---|
| R-factor | < 0.05 | SHELXL |
| Bond Length RMSD | 0.02 Å | PLATON |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
